molecular formula C7H13N B13023178 Bicyclo[4.1.0]heptan-1-amine

Bicyclo[4.1.0]heptan-1-amine

Cat. No.: B13023178
M. Wt: 111.18 g/mol
InChI Key: UDJSTQSIBVOCMJ-UHFFFAOYSA-N
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Description

Bicyclo[410]heptan-1-amine is a bicyclic amine compound characterized by its unique structure, which consists of a seven-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptan-1-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the photochemical synthesis of this compound can be achieved by converting bicyclo[1.1.1]pentan-1-amine substructures using imine photochemistry . Another method involves the transition metal-catalyzed cycloisomerization of 1,6-enynes, typically using platinum (II) or gold (I) as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents suitable for the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions may produce alkylated amine derivatives.

Scientific Research Applications

Bicyclo[4.1.0]heptan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptan-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.1.0]heptan-1-amine is unique due to its seven-membered ring fused to a three-membered ring, providing a distinct structural framework that influences its chemical reactivity and potential applications. Its rigidity and ability to undergo various chemical transformations make it a valuable compound in research and industry.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

bicyclo[4.1.0]heptan-1-amine

InChI

InChI=1S/C7H13N/c8-7-4-2-1-3-6(7)5-7/h6H,1-5,8H2

InChI Key

UDJSTQSIBVOCMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC2C1)N

Origin of Product

United States

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